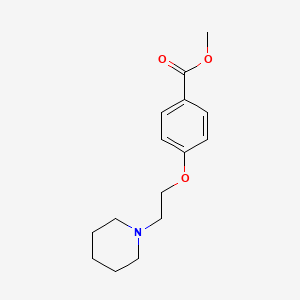

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 4-(2-piperidin-1-ylethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-18-15(17)13-5-7-14(8-6-13)19-12-11-16-9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTBQGVEVDLQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90534768 | |

| Record name | Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89407-97-6 | |

| Record name | Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Raloxifene, a selective estrogen receptor modulator (SERM) used in the prevention and treatment of osteoporosis in postmenopausal women.[1] Its molecular structure combines a benzoate ester with a piperidinylethoxy side chain, making it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of a robust and scalable synthesis pathway for this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization.

Synthesis Pathway: The Williamson Ether Synthesis

The most common and efficient method for the preparation of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific synthesis, the phenoxide of Methyl 4-hydroxybenzoate acts as the nucleophile, attacking the electrophilic carbon of 1-(2-chloroethyl)piperidine.

The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide ion. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Figure 1: Conceptual workflow of the Williamson ether synthesis.

Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.15 | 125 - 128 | 270 - 280 |

| 1-(2-chloroethyl)piperidine hydrochloride | C₇H₁₅Cl₂N | 184.11 | 230 - 232 | - |

Experimental Protocol

This protocol is adapted from established methodologies for Williamson ether synthesis, with specific conditions optimized for this transformation as suggested in relevant patent literature.[2]

Materials:

-

Methyl 4-hydroxybenzoate

-

1-(2-chloroethyl)piperidine hydrochloride

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Amyl Acetate

-

Deionized Water

-

Ethyl Acetate

-

Hexanes

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer, Mass spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask, combine Methyl 4-hydroxybenzoate (1.0 equivalent), 1-(2-chloroethyl)piperidine hydrochloride (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents).

-

Solvent Addition: Add amyl acetate to the flask to create a stirrable slurry.

-

Reaction: Heat the mixture to reflux (approximately 142°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 8-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

-

Wash the filter cake with a small amount of amyl acetate.

-

Combine the filtrates and wash with deionized water in a separatory funnel to remove any remaining salts and water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Solvent Removal: Remove the amyl acetate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is typically obtained as an oil or a semi-solid. Purification can be achieved through one or a combination of the following methods:

1. Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).

-

Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the prepared silica gel column. Elute the column with the solvent gradient, collecting fractions and monitoring them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

2. Recrystallization:

-

Solvent Selection: A suitable solvent system for recrystallization would be a mixture where the compound is soluble at high temperatures and sparingly soluble at low temperatures. A common choice for aromatic esters is a mixture of a polar solvent like ethyl acetate or acetone with a non-polar solvent like hexanes or heptane.

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent mixture. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

Characterization

The identity and purity of the synthesized Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoate ring, the methyl ester protons, the ethoxy protons, and the protons of the piperidine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethoxy chain, and the carbons of the piperidine ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (263.34 g/mol ).[3] |

| IR Spec. | Characteristic absorption bands for the C=O stretch of the ester, C-O stretching of the ether, and C-H stretching of the aromatic and aliphatic groups. |

| Melting Point | A sharp melting point is indicative of high purity. |

Safety Precautions

-

Methyl 4-hydroxybenzoate: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1-(2-chloroethyl)piperidine hydrochloride: Corrosive and toxic. Causes severe skin burns and eye damage.[4] Handle in a well-ventilated fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

-

Amyl Acetate: Flammable liquid and vapor. Use in a well-ventilated area away from ignition sources.

Conclusion

The Williamson ether synthesis provides a reliable and scalable method for the preparation of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate. Careful control of reaction conditions, particularly the choice of base and solvent, is essential for achieving high yields and purity. Proper purification techniques, such as column chromatography or recrystallization, are necessary to obtain a product suitable for use in further pharmaceutical synthesis. As with all chemical syntheses, adherence to safety protocols is paramount. This guide provides a solid foundation for researchers and scientists to successfully synthesize this important pharmaceutical intermediate.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]

- Google Patents. (2005). US20050137396A1 - Process for preparing benzoic acids.

-

PubChem. (n.d.). Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate (CAS 89407-97-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, identified by CAS number 89407-97-6, is a pivotal chemical intermediate with significant applications in pharmaceutical synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its primary role as a key building block in the development of therapeutic agents, most notably the selective estrogen receptor modulator (SERM), Raloxifene. Additionally, this document outlines the standard analytical techniques for the characterization and quality control of this compound.

Chemical Identity and Physicochemical Properties

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is a benzoate ester distinguished by a piperidine moiety linked through an ethoxy bridge. This structural arrangement makes it a versatile precursor in multi-step organic syntheses.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 89407-97-6[1][2][3] |

| IUPAC Name | methyl 4-(2-piperidin-1-ylethoxy)benzoate[4] |

| Molecular Formula | C₁₅H₂₁NO₃[3][4] |

| Synonyms | Benzoic acid, p-(2-piperidinoethoxy)-, methyl ester; Methyl 4-[2-(1-piperidinyl)ethoxy]benzoate[3][4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 263.33 g/mol | PubChem |

| Melting Point | 36 °C | LGC Standards[1] |

| Appearance | White to off-white solid | General Supplier Data |

| Storage | 2-8°C Refrigerator | Pharmaffiliates[3] |

| Shipping Conditions | Ambient | Pharmaffiliates[3] |

Synthesis Protocol

The synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is typically achieved through a nucleophilic substitution reaction. The following protocol is a robust and scalable method derived from established procedures for analogous compounds.

Reaction Scheme

Caption: Synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate.

Experimental Procedure

Materials:

-

Methyl 4-hydroxybenzoate

-

1-(2-Chloroethyl)piperidine hydrochloride

-

Anhydrous Potassium Carbonate (powdered)

-

Amyl Acetate

-

8N Hydrochloric Acid

-

Acetone

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle with temperature controller

-

Separatory funnel

-

Filtration apparatus

Step-by-Step Protocol:

-

Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add methyl 4-hydroxybenzoate, 1-(2-chloroethyl)piperidine hydrochloride, and powdered potassium carbonate in a molar ratio of approximately 1:1.2:2.

-

Solvent Addition: Add amyl acetate to the flask to serve as the solvent. The volume should be sufficient to ensure effective stirring of the reactants.

-

Reaction: Heat the mixture to reflux (approximately 115-120°C) with vigorous stirring. Maintain the reflux for at least 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Extraction: The reaction product, Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, can then be extracted into 8N hydrochloric acid. The aqueous phase is separated, and the organic phase is discarded.

-

Isolation (as hydrochloride salt): To isolate the product as its hydrochloride salt, the aqueous phase can be refluxed for an extended period (e.g., 48 hours), followed by cooling to 0-5°C to induce crystallization. The resulting crystals are collected by filtration.

-

Purification: The collected crystals can be rinsed with cold acetone and dried under vacuum at 50°C.

Applications in Pharmaceutical Development

The primary and most well-documented application of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is as a crucial intermediate in the synthesis of Raloxifene.

Role in Raloxifene Synthesis

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.

The synthesis of Raloxifene involves the Friedel-Crafts acylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene with the acid chloride derivative of 4-[2-(1-piperidinyl)ethoxy]benzoic acid. Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is a direct precursor to this benzoic acid derivative.

Caption: Role as a precursor in Raloxifene synthesis.

Potential in Antimalarial Drug Discovery

Research has also indicated that Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is utilized as a reactant in the preparation of bis(benzylidene)-piperidone derivatives, which have been investigated as potential antimalarial agents[][6]. This highlights the compound's versatility as a scaffold in medicinal chemistry beyond its application in SERM synthesis.

Analytical Characterization

To ensure the identity, purity, and quality of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate for research and development purposes, a suite of analytical techniques is employed. Commercial suppliers of this compound typically provide a Certificate of Analysis (CoA) with comprehensive data from the following methods.

Table 3: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| ¹H-NMR Spectroscopy | Structural Elucidation | Signals corresponding to the aromatic protons of the benzoate ring, the ethoxy linker protons, the piperidine ring protons, and the methyl ester protons. |

| ¹³C-NMR Spectroscopy | Carbon Skeleton Confirmation | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, aromatic carbons, and aliphatic carbons of the ethoxy and piperidine groups. |

| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak corresponding to the exact mass of the compound (C₁₅H₂₁NO₃). |

| FT-IR Spectroscopy | Functional Group Identification | Characteristic absorption bands for the C=O stretch of the ester, C-O stretches of the ether and ester, and C-H stretches of the aromatic and aliphatic groups. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating the purity of the compound, typically exceeding 95% for research-grade material. |

Conclusion

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate (CAS 89407-97-6) is a chemical intermediate of significant value to the pharmaceutical industry. Its well-defined physicochemical properties and established synthetic routes make it a reliable starting material for the synthesis of complex active pharmaceutical ingredients. Its integral role in the production of Raloxifene underscores its importance in modern medicine. This guide provides the essential technical information for researchers and drug development professionals working with this versatile compound.

References

-

Pharmaffiliates. Methyl 4-(2-(Piperidin-1-yl)ethoxy-d4)benzoate. [Link]

-

PubChem. methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate. [Link]

-

Pharmaffiliates. CAS No : 89407-97-6 | Product Name : Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate. [Link]

-

Globe Thesis. Studies On Synthesis And Technique Of Raloxifien: A Selective Estrogen Receptor Modulator. (2008-12-29). [Link]

-

PubMed. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. [Link]

Sources

A Comprehensive Guide to the Nomenclature of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, precise communication is paramount. The unambiguous identification of chemical entities is the foundation upon which reproducible science is built. "Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate" is a chemical compound of interest, often encountered as an intermediate or impurity in the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its various synonyms, chemical identifiers, and contextual nomenclature to aid researchers in its accurate identification and sourcing.

Core Chemical Identity

The primary and most commonly accepted name for this compound is Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate . This name, following IUPAC conventions, clearly delineates its molecular structure: a methyl ester of a benzoic acid derivative with a 2-(piperidin-1-yl)ethoxy substituent at the 4-position of the benzene ring.

Systematic and Alternative Chemical Names

Beyond the primary name, several other systematic and semi-systematic names are used in chemical literature and databases. Understanding these variations is crucial for comprehensive literature searches and patent analysis.

-

Benzoic acid, 4-[2-(1-piperidinyl)ethoxy]-, methyl ester : This is a common indexing name found in chemical abstracting services.[1][2][3]

-

Benzoic acid, p-(2-piperidinoethoxy)-, methyl ester : This variant uses the "para" (p-) designation for the 4-position on the benzene ring and the term "piperidino" to describe the piperidine substituent.[1][4]

-

Methyl 4-[2-(1-piperidinyl)ethoxy]benzoate : A slight variation in the placement of the locant for the piperidine ring.[4]

-

4-[2-(1-piperidyl)ethoxy]benzoic Acid Methyl Ester : Another structural descriptor-based name.[1]

-

methyl 4-(2-piperidin-1-ylethoxy)benzoate : The IUPAC preferred name.[1]

Key Identifiers for Unambiguous Referencing

To eliminate ambiguity, standardized identifiers are assigned to chemical compounds. For Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, the following identifiers are critical for database searches and regulatory submissions:

| Identifier | Value | Source |

| CAS Number | 89407-97-6 | Chemical Abstracts Service[1][4] |

| PubChem CID | 13286040 | PubChem Database[2][5] |

| Molecular Formula | C15H21NO3 | [1][5] |

| Molecular Weight | 263.33 g/mol |

Contextual Nomenclature: Its Role as an Intermediate

It is important to note that "Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate" is frequently associated with the synthesis of Raloxifene , a selective estrogen receptor modulator (SERM). As such, it may be referred to as a "Raloxifene impurity" or "Raloxifene intermediate" in quality control and process chemistry literature.[1][3] This contextual naming is vital for scientists working on the process development and impurity profiling of Raloxifene.

Nomenclature Hierarchy and Relationships

The following diagram illustrates the relationship between the primary name, its synonyms, and key identifiers.

Caption: A diagram illustrating the relationships between the primary name, synonyms, and identifiers.

Conclusion

A thorough understanding of the various names and identifiers for "Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate" is essential for researchers and drug development professionals. This guide provides a consolidated reference to facilitate accurate communication, comprehensive literature review, and precise chemical sourcing. By utilizing the systematic names, CAS number, and other identifiers presented herein, scientists can navigate the complexities of chemical nomenclature with confidence.

References

- Methyl 4-[2-(Piperidin-1-yl)ethoxy]benzoate - Klivon. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbYYRxkq-HD3ar-cl4vSlHSl_2W8w0IhaAJMhhv1srC6m2U4kqZkfGPVCxWpbN7eu5V7TEJtmFbagVAC7EI_HoeClN62kjT-155bZxOXb3d5d5OCJ56RcwHXtG70dPTjBm_AlsBqB0GsDOJs93r-6J43LEbm8BTQKdfazEXOuarYu5yvy-FEJYkBgUmxV5-qpx]

- CAS No : 89407-97-6 | Product Name : Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzyO5XPdtSIYbKWLktPzQlD3EzqW7g1SuKgs0F0Y5JY96Ywv2bur4ELiNOxuf2Ph7x696KkOL_BfwBgvDa8IsL6LOF7o5eFAUNuoCnxE3oVvXd3C9WGTzc45cDg1PVSxCjrQNo5zhUhHcGC3dc_aUpyetl4ZljB5JW_FonyOGKmasw_iLfgvRRL-ajKB9jDj6cgZkAkvODXKnLl7qeNzNlrrNb]

- Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate | C15H21NO3 | CID 13286040 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13286040]

- Methyl 4-[2-(Piperidin-1-yl)ethoxy]benzoate | CAS No - Simson Pharma Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdB1he20SdS9wFHuHA7fVRWhhr3_jvdmG_F-8gAs_IDuwgTJkmecn6vooh2YadIIkNtx_fMX-mAblm8x0n7O9QI2jY1GTAbeoWGpBlbvhdP_aV40ML45nlZ2VRv8xsBhIblesw7ZeuPX-eF7lzxpZY188fP2dxEt2phsq22GyqKTCardHpGHczTQ==]

- Methyl 4-(2-(Piperidin-1-yl)ethoxy-d4)benzoate - Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoqxue3MAr5D3pB0xiFJQAzGbi5eDvPJuVI6kBe5nfxPCjfHwFI4JMu2wTFERfTTkY-zkl4afAovGHFK0pQtP_14qMHSo0iZIQbeQEF-Rgc4oWg78s_jBHuWsBw_tR7A6FGrz0z47fokRLzKPI-B0SJIvOb63C0Bzdl6IPFfXxUDjEc639Ofa6hb9fOuOKwt_GRH3UidrLsKoYhQ==]

- Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate 89407-97-6 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/methyl-4-(2-(piperidin-1-yl)ethoxy)

- methyl 4-[(2S,4S)-4-ethoxy-2-piperidyl]benzoate | C15H21NO3 | CID 117822771 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/117822771]

- Methyl 4-[2-(Piperidin-1-yl)ethoxy]benzoate - LGC Standards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFO9CR56auN2lJQe8h3fRXaB9v4WNrSz0-s_iZ5u9kyklNGcmnOXqKe3P4pXkBh7wxDAIzAeBeBNBI9dFLeoFmyc7qeq4Cw4Q-sB2ukEoknjNonvyKXX9R7ujs6Z7jgiH8V8N17KilB-Jaeo9MvA==]

Sources

The Versatile Intermediate: A Technical Guide to Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate

An In-depth Exploration for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical synthesis, the strategic use of versatile chemical intermediates is paramount to the efficient construction of complex molecular architectures. Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, a substituted benzoate ester featuring a piperidine moiety, has emerged as a significant building block in medicinal chemistry. Its utility is most prominently demonstrated in the synthesis of selective estrogen receptor modulators (SERMs) and potentially in the development of novel antimalarial agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, offering insights into its role as a pivotal intermediate for drug discovery and development. The piperidine ring is a common feature in a wide array of pharmaceuticals, and its incorporation into this intermediate provides a synthetically accessible route to a variety of bioactive molecules.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental to its effective application in synthesis. The key properties of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 89407-97-6 | [2] |

| Molecular Formula | C₁₅H₂₁NO₃ | [2] |

| Molecular Weight | 263.34 g/mol | [2] |

| IUPAC Name | methyl 4-(2-piperidin-1-ylethoxy)benzoate | [2] |

| Appearance | White to off-white solid | [3] |

| Storage | +5°C | [2] |

Synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate: A Mechanistic Approach

The most common and industrially relevant synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is achieved through a Williamson ether synthesis.[4][5][6][7][8] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, providing a reliable method for the formation of the ether linkage in the target molecule.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis proceeds in two conceptual steps:

-

Deprotonation: The phenolic hydroxyl group of methyl 4-hydroxybenzoate is deprotonated by a suitable base, typically a carbonate such as potassium carbonate, to form a more nucleophilic phenoxide ion.

-

Nucleophilic Substitution (SN2): The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 1-(2-chloroethyl)piperidine. This results in the displacement of the chloride leaving group and the formation of the desired ether bond.

Caption: Williamson Ether Synthesis of the target intermediate.

Experimental Protocol: Synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate

This protocol is adapted from established procedures for the synthesis of related compounds and intermediates for Raloxifene.[3][9]

Materials:

-

Methyl 4-hydroxybenzoate

-

1-(2-chloroethyl)piperidine hydrochloride

-

Potassium carbonate (powdered)

-

Isopropyl acetate

-

Deionized water

-

4N Hydrochloric acid

-

Acetone

Procedure:

-

To a 250 mL three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add methyl 4-hydroxybenzoate (7.61 g), 1-(2-chloroethyl)piperidine hydrochloride (11.05 g), powdered potassium carbonate (16.59 g), and isopropyl acetate (60 mL).[3]

-

Slowly heat the reaction mixture to 80°C with continuous stirring under a nitrogen atmosphere.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete after several hours.[3]

-

Upon completion, cool the mixture to room temperature and add 60 mL of deionized water. Stir until all solids have dissolved.[3]

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Discard the aqueous layer.[3]

-

The organic layer, containing the crude product, can be carried forward to the next step or purified by column chromatography if a highly pure intermediate is required.

Role as a Key Intermediate in Pharmaceutical Synthesis

The primary value of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate lies in its role as a precursor to more complex active pharmaceutical ingredients (APIs).

Synthesis of Raloxifene

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is a key intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator used to prevent and treat osteoporosis in postmenopausal women.[1][9] The synthetic route involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then converted to an acid chloride for subsequent Friedel-Crafts acylation.

Caption: Synthetic pathway from the intermediate to Raloxifene.

Protocol:

-

The organic layer from the previous synthesis containing Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is extracted three times with 20 mL portions of 4N hydrochloric acid.[3]

-

The combined acidic extracts are heated to reflux (approximately 92°C) for about 30 minutes to effect hydrolysis of the methyl ester.[3]

-

After refluxing for an extended period (e.g., 7.5 hours), a portion of the water is removed by distillation.[3]

-

The mixture is then cooled in an ice bath to precipitate the 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride.[3]

-

The solid product is collected by filtration, washed with cold acetone, and dried.[3]

Protocol:

-

4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride is suspended in a suitable solvent such as dichloromethane.[10]

-

Thionyl chloride is added dropwise to the suspension at room temperature.[10]

-

The reaction mixture is heated to approximately 40°C for several hours to ensure complete conversion to the acid chloride.[10]

-

The excess thionyl chloride and solvent are removed under vacuum to yield the crude 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride, which can be used in the next step without further purification.[10]

The final step in the synthesis of Raloxifene involves a Friedel-Crafts acylation reaction between 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride and a substituted benzothiophene derivative in the presence of a Lewis acid catalyst like aluminum chloride.[9][10][11]

Potential Application in the Synthesis of Antimalarial Agents

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate has been identified as a reactant in the preparation of bis(benzylidene)-piperidone derivatives, which are being investigated as potential antimalarial agents. This application highlights the versatility of this intermediate in accessing diverse pharmacologically active scaffolds. The synthesis would likely involve the hydrolysis of the methyl ester followed by a Claisen-Schmidt condensation of the resulting benzaldehyde derivative with a piperidone.[12][13][14][15]

Analytical Characterization

Confirmation of the identity and purity of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is crucial. Standard analytical techniques are employed for this purpose.

| Analytical Technique | Expected Data |

| ¹H-NMR | Signals corresponding to the aromatic protons of the benzoate ring, the ethoxy linker protons, the piperidine ring protons, and the methyl ester protons. |

| ¹³C-NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethoxy bridge, and the carbons of the piperidine ring. |

| FTIR | Characteristic absorption bands for the C=O stretch of the ester, C-O stretching of the ether and ester, and C-H stretching of the aromatic and aliphatic moieties. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (263.34 g/mol ) and characteristic fragmentation patterns. |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate. The following information is based on typical safety data sheets for similar compounds.

-

Hazard Statements: May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[16][17][18][19]

-

Precautionary Statements:

-

First Aid Measures:

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor.[17]

-

If on skin: Wash with plenty of soap and water.[16]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[16]

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is a valuable and versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its straightforward preparation via the Williamson ether synthesis and its crucial role as a building block for the selective estrogen receptor modulator, Raloxifene, underscore its importance in drug development. Further exploration of its utility in the synthesis of other bioactive molecules, such as antimalarial agents, continues to be an area of interest for medicinal chemists. A thorough understanding of its synthesis, properties, and handling is essential for its safe and effective use in the research and development of new therapeutic agents.

References

-

RALOXIFENE - New Drug Approvals. (2020, December 4). Retrieved from [Link]

-

Bathini, P. K., & Venkata Rama, N. (n.d.). 515 AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. Retrieved from [Link]

- 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9. (2025, August 26). ChemicalBook. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717588.htm

- WO2011029088A2 - Preparation of raloxifene and its salts - Google Patents. (n.d.).

-

Material Safety Data Sheet. (2011, June 1). Retrieved from [Link]

-

Scheme 4: Synthesis of 3,5-bis(Substituted benzylidene)-Nsubstituted-piperidin-4-one (XIIa-e). (n.d.). ResearchGate. Retrieved from [Link]

-

Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. (n.d.). MDPI. Retrieved from [Link]

- CN112851634A - Preparation method of raloxifene hydrochloride - Google Patents. (n.d.).

-

Synthesis of 3,5-bis(benzylidene)-4-piperidones (1–6). (n.d.). ResearchGate. Retrieved from [Link]

-

Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. (2012, May 22). Semantic Scholar. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Edubirdie. Retrieved from [Link]

-

14.3: The Williamson Ether Synthesis. (2019, September 3). Chemistry LibreTexts. Retrieved from [Link]

-

Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. (2024, January 11). MDPI. Retrieved from [Link]

-

Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity. (2022, October 9). NIH. Retrieved from [Link]

- 4-[2-Piperidinoethoxy) Benzoic Acid Hydrochloride. (n.d.). Sanika Chemicals. Retrieved from https://www.sanikachemicals.com/4-2-piperidinoethoxy-benzoic-acid-hydrochloridehydrochloride

Sources

- 1. 4-[2-Piperidinoethoxy) Benzoic Acid Hydrochloride – Molecular Formula, Molecular Weight, Synonyms, End Use [sanikachem.com]

- 2. klivon.com [klivon.com]

- 3. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Khan Academy [khanacademy.org]

- 7. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. heteroletters.org [heteroletters.org]

- 11. WO2011029088A2 - Preparation of raloxifene and its salts - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

The Crucial Role of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate in the Synthesis of Raloxifene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Raloxifene and the Significance of its Synthesis

Raloxifene is a selective estrogen receptor modulator (SERM) that is clinically used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population.[1][2][3] Its unique tissue-selective estrogenic and antiestrogenic effects necessitate a robust and efficient synthetic pathway to ensure a high-purity active pharmaceutical ingredient (API). A key building block in many synthetic routes to Raloxifene is Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, a precursor to the eastern "side chain" of the final molecule. This technical guide provides an in-depth analysis of the role of this critical intermediate, detailing its conversion into a key acylating agent and its subsequent incorporation into the Raloxifene scaffold.

The Strategic Importance of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate serves as a stable, readily prepared precursor to the highly reactive 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride. The piperidin-1-yl)ethoxy side chain is a common pharmacophore in many SERMs, contributing to their receptor binding affinity and pharmacokinetic properties. The synthesis of Raloxifene typically involves a convergent approach where this side chain, in the form of an acylating agent, is coupled with the core benzothiophene structure.

The overall transformation of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate in the context of Raloxifene synthesis can be dissected into two primary, sequential reactions:

-

Saponification (Hydrolysis): The methyl ester of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is hydrolyzed to the corresponding carboxylic acid, 4-(2-(piperidin-1-yl)ethoxy)benzoic acid.

-

Acyl Chloride Formation: The carboxylic acid is then converted into the more reactive acyl chloride, typically as its hydrochloride salt, to facilitate the subsequent Friedel-Crafts acylation.

This two-step activation is a classic and reliable strategy in organic synthesis, allowing for the controlled formation of the desired amide bond in the final coupling step.

Experimental Protocols and Mechanistic Insights

Step 1: Saponification of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate

The hydrolysis of the methyl ester is a straightforward saponification reaction, typically carried out under basic conditions.

Protocol:

A detailed protocol for a similar hydrolysis is described in the literature.[4] In a typical procedure, Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is dissolved in a suitable solvent mixture, such as methanol and water. An excess of a strong base, like sodium hydroxide or potassium hydroxide, is added, and the reaction mixture is heated to reflux to ensure complete conversion. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is cooled, and the methanol is typically removed under reduced pressure. The aqueous solution is then acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid product, 4-(2-(piperidin-1-yl)ethoxy)benzoic acid, which can then be isolated by filtration.

Causality Behind Experimental Choices:

-

Choice of Base: Sodium hydroxide or potassium hydroxide are strong bases that effectively catalyze the hydrolysis of the ester. The use of a stoichiometric excess ensures the reaction goes to completion.

-

Solvent System: A mixture of methanol and water is often employed to ensure the solubility of both the organic ester and the inorganic base.

-

Acidification: Acidification is a critical step to protonate the carboxylate salt formed under basic conditions, leading to the precipitation of the less soluble carboxylic acid, facilitating its isolation.

Reaction Mechanism:

Caption: Saponification of the methyl ester.

Step 2: Formation of 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step for the subsequent Friedel-Crafts acylation. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are two common reagents for this transformation.

Protocol using Thionyl Chloride:

A representative procedure involves treating 4-(2-(piperidin-1-yl)ethoxy)benzoic acid hydrochloride with an excess of thionyl chloride in an inert solvent such as dichloromethane or 1,2-dichloroethane.[3][5] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The mixture is typically heated to reflux for a few hours. After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride, which is often used in the next step without further purification.

Protocol using Oxalyl Chloride:

Alternatively, oxalyl chloride can be used, often under milder conditions.[6] The carboxylic acid is dissolved in an anhydrous aprotic solvent like dichloromethane, and a slight excess of oxalyl chloride is added, along with a catalytic amount of DMF. The reaction is typically stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are then removed in vacuo to provide the acid chloride.

Causality Behind Experimental Choices:

-

Choice of Chlorinating Agent:

-

Thionyl Chloride: It is a cost-effective and powerful chlorinating agent. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the workup.[7] However, the reaction can be aggressive and may require heating.[8]

-

Oxalyl Chloride: It often allows for milder reaction conditions (room temperature or below) and also produces gaseous byproducts (CO, CO₂, HCl), leading to a clean reaction.[8][9] It is sometimes preferred for substrates with sensitive functional groups.[9]

-

-

Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier reagent in situ with the chlorinating agent, which is a more potent acylating species.

Reaction Mechanism with Thionyl Chloride:

Caption: Formation of the acyl chloride.

The Key Coupling Step: Friedel-Crafts Acylation

The culmination of the activation of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is the Friedel-Crafts acylation of the benzothiophene core. This reaction forms the central ketone linkage of the Raloxifene molecule.

Protocol:

In a typical procedure, the 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is dissolved in a suitable solvent like dichloromethane.[3] The solution is cooled, and a Lewis acid, most commonly aluminum chloride (AlCl₃), is added.[3] The previously prepared 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride, dissolved in the same solvent, is then added dropwise to the reaction mixture. The reaction is stirred at a controlled temperature until completion. The reaction is then quenched, typically by pouring it into a mixture of ice and acid. The organic layer is separated, washed, and the solvent is evaporated to yield the acylated product.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is necessary to overcome the aromaticity of the benzothiophene ring.

-

Regioselectivity: The acylation occurs preferentially at the 3-position of the benzothiophene ring. This is due to the electronic properties of the benzothiophene nucleus, where the 3-position is more nucleophilic and the resulting intermediate is better stabilized.[10][11]

-

Reaction Conditions: The reaction is often carried out at low temperatures to control the reactivity and minimize side reactions.

Reaction Mechanism:

Caption: Friedel-Crafts acylation reaction.

Data Presentation

| Step | Starting Material | Reagents | Product | Typical Yield (%) | Purity (%) | Reference |

| 1. Saponification | Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate | NaOH or KOH, H₂O/MeOH | 4-(2-(piperidin-1-yl)ethoxy)benzoic acid | >90 | High | [4] |

| 2. Acyl Chloride Formation | 4-(2-(piperidin-1-yl)ethoxy)benzoic acid | SOCl₂ or (COCl)₂, cat. DMF | 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride | Quantitative | Used crude | [3][5] |

| 3. Friedel-Crafts Acylation | 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene & Acyl Chloride | AlCl₃ | Acylated Benzothiophene | 80-90 | >95 | [3][4] |

Conclusion

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is a pivotal intermediate in the synthesis of Raloxifene. Its strategic utility lies in its efficient conversion to the corresponding acyl chloride, which is the key electrophile in the crucial Friedel-Crafts acylation reaction that forges the core structure of the final drug molecule. Understanding the detailed protocols, the rationale behind the choice of reagents and conditions, and the underlying reaction mechanisms is paramount for any researcher or professional involved in the development and manufacturing of this important therapeutic agent. The synthetic route, while seemingly conventional, relies on a series of well-orchestrated and optimized steps to ensure the efficient and high-purity production of Raloxifene.

References

-

Umareddy, P., & Arava, V. (2017). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 9(10), 106-110. Available from: [Link]

-

Bathini, P. K., & Rama, V. (n.d.). 515 AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. World Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 515-522. Available from: [Link]

-

Reddy, R. B., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 80(3), 605-618. Available from: [Link]

-

ProChem. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. ProChem. Available from: [Link]

-

Reddy, R. B., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 80(3), 605-618. Available from: [Link]

-

Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 51, 17-34. Available from: [Link]

-

Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 51, 17-34. Available from: [Link]

-

Chavakula, R., et al. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 14(3), 128. Available from: [Link]

-

PrepChem. Synthesis of 4-(2-piperidinoethoxy)benzoyl chloride, hydrochloride. PrepChem. Available from: [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Available from: [Link]

-

Pearson. Propose a mechanism for the reaction of benzoic acid with oxalyl chloride. Pearson. Available from: [Link]

- Google Patents. (1996). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.

-

MDPI. (2022). Analytical Method Development and Validation of Raloxifene by QbD Approach. Molecules, 27(13), 4231. Available from: [Link]

Sources

- 1. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. heteroletters.org [heteroletters.org]

- 5. books.rsc.org [books.rsc.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate: Mechanism and Practical Application

Abstract

This technical guide provides a comprehensive examination of the synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, a key intermediate in the development of various pharmaceutical agents.[1][2] The core of this document focuses on the elucidation of the reaction mechanism, primarily the Williamson ether synthesis, and the critical rationale behind the selection of reagents and conditions. By grounding theoretical principles in practical, field-proven protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals. We will dissect the causality behind experimental choices, present a validated step-by-step protocol, and address potential side reactions to ensure a robust and reproducible synthesis.

Introduction

Chemical Identity and Significance

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate (CAS No. 89407-97-6) is an organic compound featuring a benzoate ester, an ether linkage, and a piperidine moiety.[1] Its molecular structure makes it a valuable building block in medicinal chemistry. Notably, it serves as a documented intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM), and is utilized in the preparation of other biologically active molecules, including potential antimalarial agents.[1][3] Understanding its synthesis is therefore crucial for the development of these and other novel therapeutics.

Synthetic Strategy Overview

The formation of the ether bond is the central transformation in the synthesis of the title compound. The most direct and widely employed method for this purpose is the Williamson ether synthesis, an industry-standard reaction known for its reliability and broad scope.[4][5] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[4][6]

Core Synthesis Mechanism: The Williamson Ether Synthesis

The synthesis is a two-step process in a single pot. It begins with the deprotonation of a phenol to form a highly reactive nucleophile, which then attacks an alkyl halide to form the desired ether.[7]

Step 1: In Situ Formation of the Phenoxide Nucleophile

The reaction commences with the deprotonation of the phenolic hydroxyl group of Methyl 4-hydroxybenzoate. A moderately strong base is required for this step. The base abstracts the acidic proton from the hydroxyl group, creating a resonance-stabilized phenoxide ion. This phenoxide is a potent nucleophile, poised for the subsequent substitution step.

Step 2: SN2 Nucleophilic Attack and Ether Formation

The newly formed phenoxide ion attacks the primary alkyl halide, 1-(2-chloroethyl)piperidine. The reaction follows a concerted SN2 pathway where the nucleophilic oxygen atom attacks the electrophilic carbon atom bearing the halogen.[4] This "backside attack" results in the displacement of the chloride ion (the leaving group) and the simultaneous formation of the C-O ether bond, yielding the final product.[4][8]

Mechanistic Diagram

Sources

- 1. klivon.com [klivon.com]

- 2. clearsynth.com [clearsynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]

- 6. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. youtube.com [youtube.com]

"Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate" molecular structure and conformation.

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate

Introduction: The Significance of Three-Dimensional Structure

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate (CAS No. 89407-97-6) is a fine chemical intermediate often associated with the synthesis of pharmaceutical compounds, including its connection to the Raloxifene family of molecules[1][2][3]. Its molecular structure, comprising a substituted benzene ring, a flexible ethoxy linker, and a piperidine ring, bestows upon it significant conformational flexibility. This flexibility is not a trivial characteristic; it is a critical determinant of the molecule's physicochemical properties, its reactivity, and, most importantly, its ability to interact with biological targets. For researchers in drug discovery and development, a thorough understanding of a molecule's accessible three-dimensional arrangements, or conformations, is fundamental to designing more potent and selective therapeutic agents.

This guide serves as a comprehensive technical overview of the methodologies and analytical logic required to elucidate the conformational landscape of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate. As a senior application scientist, the goal is not merely to present data but to provide a field-proven framework for approaching the conformational analysis of flexible molecules, blending theoretical principles with practical experimental and computational workflows.

PART 1: Deconstructing the Molecular Architecture

The first step in any conformational analysis is to identify the molecule's degrees of freedom. The structure of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate can be dissected into three key fragments connected by rotatable single bonds.

-

The Methyl Benzoate Moiety: A generally planar and rigid aromatic system.

-

The Piperidine Ring: A saturated heterocycle with its own distinct conformational preferences.

-

The Ethoxy Linker: A flexible chain connecting the piperidine and benzoate units.

The overall conformation is defined by the torsion angles (dihedral angles) around several key single bonds. The most significant of these are:

-

τ1 (C_aryl-O-CH2-CH2): Rotation around the aryl-oxygen bond.

-

τ2 (C_aryl-O-CH2-CH2): Rotation around the oxygen-methylene bond.

-

τ3 (O-CH2-CH2-N): Rotation around the central carbon-carbon bond of the linker.

-

τ4 (CH2-CH2-N-C_piperidine): Rotation around the methylene-nitrogen bond.

Additionally, the piperidine ring itself can exist in several conformations, primarily the low-energy chair form and higher-energy boat or twist-boat forms.

PART 2: Computational Workflow for Mapping the Conformational Landscape

Computational chemistry provides a powerful, predictive lens through which to explore the vast conformational space of a molecule before embarking on extensive experimental work[4][5][6]. The goal of a computational approach is to identify all low-energy conformers and to quantify their relative stabilities.

The Rationale Behind a Multi-Step Computational Protocol

A robust computational analysis does not rely on a single method. Instead, it employs a hierarchical approach, starting with computationally inexpensive methods to rapidly scan the conformational space and progressing to more accurate, but costly, methods to refine the energies of the most promising candidates. This self-validating system ensures that the conformational search is both comprehensive and accurate.

Detailed Computational Protocol

Step 1: Initial Conformational Search using Molecular Mechanics (MM)

-

Objective: To generate a large and diverse set of possible conformations without the high computational cost of quantum mechanics.

-

Methodology:

-

Build the 3D structure of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate in a molecular modeling program.

-

Select a suitable force field. The MMFF94s force field is an excellent choice for drug-like organic molecules as it is parameterized for a wide range of organic functionalities.

-

Perform a systematic or stochastic (e.g., Monte Carlo) conformational search[4]. This involves systematically rotating each of the key torsion angles (τ1-τ4) in defined increments (e.g., 30°) and minimizing the energy of each resulting structure.

-

All unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are saved for the next step.

-

Step 2: Geometry Optimization and Energy Refinement with Density Functional Theory (DFT)

-

Objective: To obtain more accurate geometries and relative energies for the low-energy conformers identified in the MM search.

-

Methodology:

-

Take the unique conformers from the MM search.

-

Perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).

-

Incorporate a solvent model to simulate the effects of a solution environment, as conformational preferences can be highly solvent-dependent. The Polarizable Continuum Model (PCM) is a widely used and effective choice.

-

Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy.

-

Data Presentation: Summarizing Computational Results

The results of the computational analysis should be summarized in a clear, tabular format for easy comparison.

| Conformer ID | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Key Dihedral Angles (τ1, τ2, τ3, τ4) | Dipole Moment (Debye) |

| Conf-01 | 0.00 | 0.00 | -178.5°, 179.1°, 65.2°, -175.4° | 3.1 |

| Conf-02 | 0.45 | 0.51 | -178.2°, 179.0°, -68.9°, -176.0° | 3.5 |

| Conf-03 | 1.21 | 1.35 | 5.4°, 178.8°, 64.8°, -175.8° | 4.2 |

| Note: The values presented are illustrative examples of how data would be organized. |

Visualization of the Computational Workflow

A diagram can effectively illustrate the logical flow of the computational protocol.

PART 3: Experimental Elucidation of Conformation in Solution

While computational methods are predictive, experimental techniques are essential for validating the calculated models and understanding the molecule's behavior in a real-world environment. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the conformation of molecules in solution[7][8][9].

The Power of NMR in Conformational Analysis

NMR spectroscopy provides two key types of information for conformational analysis:

-

Through-bond Scalar Couplings (J-couplings): The magnitude of the coupling constant between two protons on adjacent carbons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. This is particularly useful for analyzing the conformation of the ethoxy linker.

-

Through-space Nuclear Overhauser Effects (NOEs): An NOE is observed between two protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. This provides crucial distance constraints for determining the overall molecular fold.

Detailed NMR Experimental Protocol

Step 1: Sample Preparation and Data Acquisition

-

Objective: To acquire high-quality 1D and 2D NMR spectra.

-

Methodology:

-

Dissolve a pure sample of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.

-

Acquire a standard 1D ¹H NMR spectrum to assign the proton signals.

-

Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify which protons are coupled to each other (i.e., are on adjacent carbons).

-

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. A mixing time of ~300-500 ms is typically appropriate for a molecule of this size.

-

Step 2: Data Analysis and Interpretation

-

Objective: To extract conformational information from the NMR data.

-

Methodology:

-

Assign all proton signals using the 1D and COSY spectra.

-

Measure ³JHH coupling constants from the high-resolution 1D spectrum for the protons in the ethoxy linker (-O-CH₂-CH₂-N-).

-

Apply the Karplus equation to relate the measured ³JHH values to the corresponding dihedral angles (τ3). Since the molecule exists as an equilibrium of conformers in solution, the measured coupling constant is a population-weighted average.

-

Identify and integrate cross-peaks in the NOESY/ROESY spectrum. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).

-

Compare experimental data with computational models. The most crucial step is to check for consistency. Do the NOEs observed experimentally match the inter-proton distances in the low-energy conformers predicted by DFT? Is the population-weighted average of the calculated ³JHH values consistent with the experimental measurement?

-

Visualization of the NMR Analysis Workflow

PART 4: Solid-State Conformation via X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of a molecule's conformation in the solid state[10][11][12][13]. While this conformation may be influenced by crystal packing forces and may not be the most stable conformer in solution, it provides an invaluable experimental benchmark for validating computational geometries.

Experimental Protocol for Crystal Structure Determination

Step 1: Crystallization

-

Objective: To grow single crystals of sufficient quality for diffraction.

-

Methodology:

-

Purify the compound to the highest possible degree.

-

Screen a wide range of solvents and solvent combinations for crystallization. Slow evaporation, vapor diffusion, and cooling are common techniques. For Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, solvents like ethyl acetate, acetonitrile, or mixtures with hexane could be promising starting points.

-

Step 2: Data Collection and Structure Solution

-

Objective: To obtain the diffraction pattern and solve the electron density map.

-

Methodology:

-

Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.

-

Collect diffraction data by rotating the crystal in the X-ray beam.

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem and generate an electron density map.

-

Build an atomic model into the electron density map and refine it to obtain the final crystal structure.

-

Data Presentation: Key Crystallographic Parameters

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Resolution (Å) | e.g., 0.85 |

| R-factor (%) | e.g., 4.5 |

| Key Torsion Angles (τ1-τ4) | Precise values from the solved structure |

| Note: The values are illustrative placeholders. |

Conclusion: Synthesizing a Unified Conformational Model

The ultimate goal of a comprehensive conformational analysis is to synthesize the findings from computational chemistry, NMR spectroscopy, and X-ray crystallography into a single, coherent model. Discrepancies between methods are not failures but opportunities for deeper insight. For instance, if the solid-state conformation is a high-energy structure according to solution-phase calculations, it suggests that crystal packing forces play a dominant role in stabilizing that particular arrangement. By integrating these diverse datasets, researchers can build a robust understanding of the conformational preferences of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, a critical step in rationally designing its future applications in medicinal chemistry and materials science.

References

- Klivon. (n.d.). Methyl 4-[2-(Piperidin-1-yl)ethoxy]benzoate.

- Pharmaffiliates. (n.d.). CAS No : 89407-97-6 | Product Name : Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate.

- Di Lello, P., & D'Ursi, A. M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729–2782.

- Liwo, A., Czaplewski, C., & Scheraga, H. A. (2011). Computational techniques for efficient conformational sampling of proteins. Current Opinion in Structural Biology, 21(3), 299-307.

- Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73–88.

- BenchChem. (2025). A Researcher's Guide to Benchmarking Computational Methods for Conformational Analysis.

- Simson Pharma Limited. (n.d.). Methyl 4-[2-(Piperidin-1-yl)ethoxy]benzoate | CAS No - 89407-97-6.

- Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.

- Koca, J. (1998). Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules. Progress in Biophysics and Molecular Biology, 70(2), 137-73.

- Portland Press. (2020). Computational methods for exploring protein conformations.

- ResearchGate. (n.d.). (PDF) Computational methods for exploring protein conformations.

- MDPI. (n.d.). Computational Analysis and Conformational Modeling for Protein Structure and Interaction.

- PubChem. (n.d.). methyl 4-[(2S,4S)-4-ethoxy-2-piperidyl]benzoate.

- LGC Standards. (n.d.). Methyl 4-[2-(Piperidin-1-yl)ethoxy]benzoate.

- Pharmaffiliates. (n.d.). Methyl 4-(2-(Piperidin-1-yl)ethoxy-d4)benzoate.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Flexible molecules with defined shape. Part 5. Conformational analysis of 2,4,6,n-polymethylated alkane derivatives.

- 3decision. (n.d.). Protein X-ray Crystallography & Protein Structure Determination.

- ACS Publications. (2024).

- AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination.

- National Institutes of Health. (n.d.). Understanding and Quantifying Molecular Flexibility: Torsion Angular Bin Strings.

- Biophysics Class Notes. (n.d.). X-ray crystallography: principles and structure determination.

- PubChem. (n.d.). Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate.

- JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints.

- PubMed Central. (n.d.). x Ray crystallography.

- Drug Design Org. (n.d.). Conformational Analysis.

Sources

- 1. klivon.com [klivon.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Methyl 4-[2-(Piperidin-1-yl)ethoxy]benzoate [lgcstandards.com]

- 4. Computational techniques for efficient conformational sampling of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. auremn.org.br [auremn.org.br]

- 10. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 11. azolifesciences.com [azolifesciences.com]

- 12. fiveable.me [fiveable.me]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Detailed synthesis protocol for "Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate"

An Application Note for the Detailed Synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate

Introduction

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate (CAS No: 89407-97-6) is a chemical intermediate with applications in pharmaceutical research and development. Notably, it serves as a reactant in the synthesis of potential antimalarial agents, such as bis(benzylidene)-piperidone derivatives.[1] It is also identified as an impurity and synthetic precursor related to Raloxifene, a selective estrogen receptor modulator.[2]

This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate. The chosen synthetic strategy is the Williamson ether synthesis, a robust and widely adopted method for preparing unsymmetrical ethers.[3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of a phenoxide ion with a primary alkyl halide.[4][5][6][7] This guide is designed for researchers and scientists in drug development, offering detailed procedural explanations, mechanistic insights, and validation checkpoints to ensure a successful and reproducible synthesis.

Reaction Principle and Mechanism

The synthesis is achieved by reacting Methyl 4-hydroxybenzoate with 1-(2-chloroethyl)piperidine. The reaction proceeds in two conceptual steps, facilitated by a base in a polar aprotic solvent:

-

Deprotonation: A base, such as potassium carbonate, deprotonates the phenolic hydroxyl group of Methyl 4-hydroxybenzoate to form a highly nucleophilic potassium phenoxide intermediate.

-

Nucleophilic Substitution (SN2): The generated phenoxide ion attacks the primary carbon atom of 1-(2-chloroethyl)piperidine, displacing the chloride leaving group in a concerted SN2 mechanism.[7][8] This backside attack results in the formation of the desired ether linkage.

The use of a primary alkyl halide is critical to favor the SN2 pathway and minimize the competing E2 elimination side reaction, which is more prevalent with secondary or tertiary halides.[4][9]

Caption: Figure 1: S-N-2 Reaction Mechanism

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molecular Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| Methyl 4-hydroxybenzoate | 99-96-7 | C₈H₈O₃ | 152.15 | 10.0 | 1.52 g | Phenol Source |

| 1-(2-chloroethyl)piperidine hydrochloride | 2008-75-5 | C₇H₁₅Cl₂N | 184.11 | 11.0 | 2.03 g | Alkyl Halide |

| Potassium Carbonate (Anhydrous) | 584-08-7 | K₂CO₃ | 138.21 | 25.0 | 3.46 g | Base |

| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | C₃H₇NO | 73.09 | - | 50 mL | Solvent |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | - | ~200 mL | Extraction Solvent |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | NaCl | 58.44 | - | ~50 mL | Washing Agent |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | - | ~10 g | Drying Agent |

Experimental Protocol

This protocol outlines the synthesis, work-up, and purification of the target compound.

Part 1: Reaction Setup and Synthesis

-

Flask Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add Methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol).

-

Addition of Reagents: Add anhydrous potassium carbonate (3.46 g, 25.0 mmol) and 1-(2-chloroethyl)piperidine hydrochloride (2.03 g, 11.0 mmol) to the flask.

-

Causality Note: An excess of potassium carbonate is used. Two equivalents are required to neutralize the hydrochloride salt of the amine and deprotonate the phenol, with an additional amount to drive the reaction to completion.

-

-

Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF). The use of a polar aprotic solvent like DMF accelerates SN2 reactions.[3]

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere. A typical Williamson reaction is conducted at 50 to 100 °C and is complete in 1 to 8 hours.[7]

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an eluent system of Hexane:Ethyl Acetate (e.g., 7:3 v/v) containing 1% triethylamine. Check for the consumption of the starting material (Methyl 4-hydroxybenzoate).

Part 2: Work-up and Extraction

-

Cooling and Quenching: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold deionized water.

-

Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Self-Validation: The product is significantly more soluble in the organic phase. Repeating the extraction ensures maximum recovery from the aqueous phase.

-

-

Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with saturated sodium chloride (brine) solution (1 x 50 mL) to facilitate phase separation and remove excess water.

-

Drying: Dry the organic phase over anhydrous sodium sulfate for at least 20 minutes.[10]

Part 3: Purification and Characterization

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

Purification: Purify the crude product using flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3).

-

Final Product: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate as a pure solid or oil. Determine the final yield.

-

Characterization: Confirm the identity and purity of the final compound using spectroscopic methods such as ¹H-NMR and Mass Spectrometry (MS).[2]

Synthesis Workflow Diagram

Caption: Figure 2: Experimental Workflow

Safety and Handling Precautions

-

Methyl 4-hydroxybenzoate: May cause skin and eye irritation.

-

1-(2-chloroethyl)piperidine hydrochloride: Corrosive and toxic. Handle with extreme care.

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

-

N,N-Dimethylformamide (DMF): Harmful if inhaled or absorbed through the skin. A known reproductive toxin.

-

Ethyl Acetate: Flammable liquid and vapor.

-

General Precautions: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl 4-(2-(Piperidin-1-yl)ethoxy-d4)benzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. klivon.com [klivon.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. jk-sci.com [jk-sci.com]